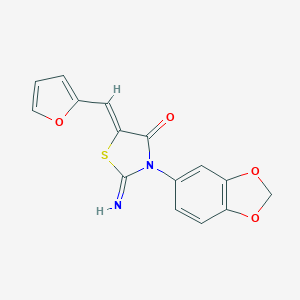
3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one is a complex organic compound that features a benzodioxole ring, a furan ring, and a thiazolidinone core. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Thiazolidinone Core: This often involves the reaction of a thiourea derivative with an α-haloketone.
Coupling with the Furan Ring: The final step may involve the condensation of the thiazolidinone intermediate with a furan aldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzodioxole moiety.
Reduction: Reduction reactions could target the imino group or the thiazolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodioxole or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly for its possible anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition or receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.
Mécanisme D'action
The mechanism of action for compounds like 3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-imino-4-thiazolidinone: Lacks the furan ring, which may alter its biological activity.
5-(2-Furanylmethylidene)-2-imino-4-thiazolidinone: Lacks the benzodioxole ring, potentially affecting its chemical reactivity and applications.
Uniqueness
The presence of both the benzodioxole and furan rings in 3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one may confer unique properties, such as enhanced biological activity or specific chemical reactivity, making it a valuable compound for further study.
Propriétés
Formule moléculaire |
C15H10N2O4S |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-(furan-2-ylmethylidene)-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10N2O4S/c16-15-17(9-3-4-11-12(6-9)21-8-20-11)14(18)13(22-15)7-10-2-1-5-19-10/h1-7,16H,8H2/b13-7-,16-15? |
Clé InChI |
DWHKQRPRTKFGKY-HPAZJXPTSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=CO4)SC3=N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=CO4)/SC3=N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=CO4)SC3=N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















